Fgfr-IN-6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

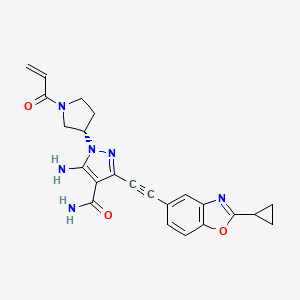

Molecular Formula |

C23H22N6O3 |

|---|---|

Molecular Weight |

430.5 g/mol |

IUPAC Name |

5-amino-3-[2-(2-cyclopropyl-1,3-benzoxazol-5-yl)ethynyl]-1-[(3S)-1-prop-2-enoylpyrrolidin-3-yl]pyrazole-4-carboxamide |

InChI |

InChI=1S/C23H22N6O3/c1-2-19(30)28-10-9-15(12-28)29-21(24)20(22(25)31)16(27-29)7-3-13-4-8-18-17(11-13)26-23(32-18)14-5-6-14/h2,4,8,11,14-15H,1,5-6,9-10,12,24H2,(H2,25,31)/t15-/m0/s1 |

InChI Key |

NBNVYDZWWWPDRF-HNNXBMFYSA-N |

Isomeric SMILES |

C=CC(=O)N1CC[C@@H](C1)N2C(=C(C(=N2)C#CC3=CC4=C(C=C3)OC(=N4)C5CC5)C(=O)N)N |

Canonical SMILES |

C=CC(=O)N1CCC(C1)N2C(=C(C(=N2)C#CC3=CC4=C(C=C3)OC(=N4)C5CC5)C(=O)N)N |

Origin of Product |

United States |

Foundational & Exploratory

Fgfr-IN-6 (PRN1371): A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fgfr-IN-6, also known as PRN1371, is a potent and selective irreversible covalent inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases (FGFR1, FGFR2, FGFR3, and FGFR4). Aberrant FGFR signaling, driven by genetic alterations such as mutations, fusions, and gene amplification, is a key oncogenic driver in a variety of solid tumors, including bladder, liver, lung, breast, and gastric cancers.[1][2] PRN1371 was developed to address the need for a highly selective inhibitor that provides sustained target inhibition. Its irreversible binding mechanism offers distinct pharmacological advantages, including high potency and prolonged duration of action, which can be maintained even after the drug has been cleared from systemic circulation.[2][3] This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound (PRN1371).

Discovery and Rationale

The development of PRN1371 was guided by a structure-based design approach aimed at targeting a conserved cysteine residue (Cys488 in FGFR1) located within the ATP-binding pocket of FGFRs 1-4.[1] This strategy was pursued to achieve an irreversible covalent binding mode, which was hypothesized to confer high affinity, selectivity, and a prolonged inhibitory effect.[1] The sustained inhibition profile of an irreversible inhibitor is particularly advantageous as it requires new protein synthesis to restore pathway activation, potentially leading to durable tumor regression.[2][3]

Synthesis of this compound (PRN1371)

The chemical name for this compound (PRN1371) is 8-(3-(4-acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one.[1][4] The synthesis of this compound involves a multi-step process. While a detailed, step-by-step protocol is proprietary, the general synthetic route has been described in the scientific literature.[1] The synthesis commences with the construction of the core pyrido[2,3-d]pyrimidin-7(8H)-one scaffold, followed by the introduction of the 2,6-dichloro-3,5-dimethoxyphenyl group and the methylamino moiety. The final key step involves the attachment of the 3-(4-acryloylpiperazin-1-yl)propyl side chain, which contains the acrylamide "warhead" responsible for the covalent interaction with the target cysteine residue.

Biological Activity and Data Presentation

PRN1371 demonstrates potent and selective inhibition of the FGFR family of kinases. The following tables summarize the quantitative data from various biochemical and cellular assays.

Table 1: Biochemical Potency of PRN1371 against FGFR Isoforms and VEGFR2

| Target | IC50 (nM) ± SD |

| FGFR1 | 0.7 ± 0.1 |

| FGFR2 | 1.3 ± 0.2 |

| FGFR3 | 4.1 ± 0.7 |

| FGFR4 | 19.3 ± 4.7 |

| VEGFR2 | 705 ± 63 |

| Data from two independent determinations.[2] |

Table 2: Cellular Potency of PRN1371 against FGFR Mutant Cell Lines

| Cell Line/FGFR Mutation | IC50 (nM) |

| Ba/F3 FGFR2-K660E | 2.5 |

| Ba/F3 FGFR2-K660N | 3.1 |

| Ba/F3 FGFR2-N550K | 1.8 |

| Ba/F3 FGFR3-K650M | 1.2 |

| Data represents the concentration required to inhibit cell proliferation by 50%.[2] |

Table 3: Cellular Activity of PRN1371

| Assay | Cell Line | IC50 (nM) |

| Inhibition of FGFβ-mediated ERK phosphorylation | HUVEC | 2.4 |

| Inhibition of proliferation | SNU-16 (FGFR2 amplified) | 3.8 |

| HUVEC: Human Umbilical Vein Endothelial Cells; SNU-16: Gastric cancer cell line.[3] |

Mechanism of Action and Signaling Pathways

FGFRs are receptor tyrosine kinases that, upon binding to fibroblast growth factors (FGFs), dimerize and autophosphorylate, leading to the activation of downstream signaling cascades. The primary pathways activated by FGFRs include the RAS-RAF-MEK-MAPK pathway, the PI3K-AKT-mTOR pathway, the PLCγ pathway, and the JAK-STAT pathway.[5][6][7] These pathways are crucial for regulating cell proliferation, survival, differentiation, and migration.

PRN1371 exerts its inhibitory effect by forming an irreversible covalent bond with a conserved cysteine residue in the P-loop of the ATP binding site of FGFRs 1-4.[1][8] This covalent modification permanently inactivates the kinase, thereby blocking downstream signaling. The sustained inhibition of FGFR signaling by PRN1371 has been demonstrated by the blockade of pFGFR and downstream effectors like pERK in cellular and in vivo models.[2][3]

Experimental Protocols

Kinase Inhibition Assay

The enzymatic activity of FGFRs was determined using a Caliper capillary electrophoresis system, which measures the separation of phosphorylated and non-phosphorylated peptide substrates.

-

Enzyme and Inhibitor Pre-incubation: Recombinant FGFR enzyme is pre-incubated with varying concentrations of PRN1371 for 15 minutes at room temperature in a buffer solution (e.g., 100 mM HEPES, pH 7.5, 0.1% BSA, 0.01% Triton X-100, 1 mM DTT, 10 mM MgCl2, 10 mM sodium orthovanadate, 10 μM β-glycerophosphate, and 1% DMSO).[9]

-

Reaction Initiation: The kinase reaction is initiated by the addition of a peptide substrate and ATP (at its predetermined Km concentration).[9]

-

Incubation: The reaction mixture is incubated for 3 hours at 25°C.[9]

-

Reaction Quenching: The reaction is stopped by the addition of EDTA.[9]

-

Data Analysis: The amounts of phosphorylated and non-phosphorylated substrate are quantified by the Caliper system. IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

References

- 1. researchgate.net [researchgate.net]

- 2. aacrjournals.org [aacrjournals.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. mdpi.com [mdpi.com]

- 8. DW14383 is an irreversible pan-FGFR inhibitor that suppresses FGFR-dependent tumor growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. file.medchemexpress.com [file.medchemexpress.com]

An In-Depth Technical Guide to the Selective FGFR3 Inhibitor: Fgfr-IN-6

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fibroblast growth factor receptor 3 (FGFR3) is a transmembrane receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and migration. Dysregulation of FGFR3 signaling is implicated in various cancers, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of Fgfr-IN-6, a potent and selective inhibitor of FGFR3. This document details its chemical structure, physicochemical and biological properties, mechanism of action, and relevant experimental protocols, offering a valuable resource for researchers in oncology and drug discovery.

Chemical Structure and Properties

This compound is a small molecule inhibitor designed for high selectivity and potency against FGFR3. Its chemical identity and key properties are summarized below.

Chemical Structure:

The chemical structure of this compound is represented by the following SMILES string: OC--INVALID-LINK--F)OC2=CC(C3=C(N(C4CCN(CC4)C#N)N=C3)C)=CN5C2=C(C#N)C=N5

Physicochemical Properties:

A summary of the known physicochemical properties of this compound is presented in Table 1. Further characterization is required to determine properties such as aqueous solubility, pKa, and LogP, which are critical for drug development.

| Property | Value | Reference |

| CAS Number | 2833703-72-1 | [1][2] |

| Molecular Formula | C₂₅H₂₃FN₈O₂ | [2] |

| Molecular Weight | 486.50 g/mol | [2] |

| Appearance | White to off-white solid | Inferred |

| Solubility | Soluble in DMSO (10 mM) | [2] |

Table 1: Physicochemical Properties of this compound

Biological Activity and Mechanism of Action

This compound is a potent and selective inhibitor of the FGFR3 tyrosine kinase.[1] Its primary mechanism of action involves binding to the ATP-binding pocket of the FGFR3 kinase domain, thereby preventing the phosphorylation of downstream signaling molecules.

Biological Activity:

| Parameter | Value | Reference |

| IC₅₀ (FGFR3) | < 350 nM | [3] |

Table 2: Biological Activity of this compound

FGFR3 Signaling Pathway

FGFR3 activation, upon binding of its fibroblast growth factor (FGF) ligands, triggers receptor dimerization and autophosphorylation of key tyrosine residues in the intracellular kinase domain.[4][5] This initiates a cascade of downstream signaling events crucial for cellular processes.[4][5] Dysregulation of this pathway is a known driver in several cancers.[6] this compound, by inhibiting the kinase activity of FGFR3, effectively blocks these downstream pathways.

The primary signaling cascades activated by FGFR3 include:

-

RAS-RAF-MEK-MAPK Pathway: This pathway is central to regulating cell proliferation and differentiation.[4][5]

-

PI3K-AKT-mTOR Pathway: This pathway is critical for cell survival and growth.[4][5]

-

JAK-STAT Pathway: This pathway is involved in cell growth, survival, and differentiation.[4]

-

PLCγ Pathway: Activation of phospholipase C gamma (PLCγ) leads to the generation of second messengers that influence cell migration and proliferation.[4]

Figure 1: Simplified FGFR3 Signaling Pathway and the inhibitory action of this compound.

Synthesis and Experimental Protocols

The synthesis of this compound is detailed in the patent application WO2022187443A1.[7] Researchers should refer to this document for a step-by-step synthesis protocol.

General Experimental Workflow for Inhibitor Characterization

The characterization of a novel kinase inhibitor like this compound typically follows a structured workflow to assess its potency, selectivity, and cellular effects.

Figure 2: General experimental workflow for the characterization of a kinase inhibitor.

Example Experimental Protocols

Detailed protocols for assessing FGFR3 inhibition are crucial for reproducible research. Below are generalized methodologies for key experiments.

3.2.1. In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the compound.[8]

Protocol Outline:

-

Reaction Setup: Prepare a reaction mixture containing recombinant human FGFR3 kinase, a suitable substrate (e.g., poly(Glu, Tyr)), and ATP in a kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA).

-

Inhibitor Addition: Add serial dilutions of this compound (typically in DMSO) to the reaction mixture. Include a no-inhibitor control (DMSO only) and a no-kinase control.

-

Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

ADP Detection: Stop the reaction and measure the amount of ADP produced using a commercial kit like ADP-Glo™ (Promega) according to the manufacturer's instructions. This typically involves a two-step process of ATP depletion followed by conversion of ADP to ATP, which is then detected via a luciferase-based reaction.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the controls. Determine the IC₅₀ value by fitting the data to a dose-response curve.

3.2.2. Cell-Based Proliferation Assay

This assay measures the effect of the inhibitor on the proliferation of cancer cell lines with known FGFR3 alterations.

Protocol Outline:

-

Cell Seeding: Seed a human cancer cell line with a known activating FGFR3 mutation (e.g., a bladder cancer cell line) into a 96-well plate at a predetermined density and allow the cells to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

-

Viability Assessment: Measure cell viability using a suitable method, such as the MTT assay or a luminescence-based assay like CellTiter-Glo® (Promega).

-

Data Analysis: Normalize the viability data to the vehicle-treated control and calculate the GI₅₀ (concentration for 50% growth inhibition) by plotting the data on a dose-response curve.

3.2.3. Western Blot Analysis of Downstream Signaling

This technique is used to confirm that the inhibitor is blocking the intended signaling pathway within the cell.[9]

Protocol Outline:

-

Cell Treatment: Treat FGFR3-dependent cancer cells with this compound at various concentrations for a defined period (e.g., 2-4 hours).

-

Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated FGFR3 (p-FGFR3), total FGFR3, phosphorylated ERK (p-ERK), and total ERK. Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

Detection: Use appropriate secondary antibodies conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

-

Analysis: Quantify the band intensities to determine the effect of this compound on the phosphorylation of FGFR3 and its downstream effector ERK.

Conclusion

This compound is a promising selective inhibitor of FGFR3 with potential therapeutic applications in cancers driven by aberrant FGFR3 signaling. This guide provides a foundational understanding of its chemical and biological properties and outlines key experimental approaches for its further investigation. The detailed protocols and workflow diagrams serve as a practical resource for researchers aiming to explore the therapeutic potential of this and similar targeted inhibitors. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic profiles and to establish its efficacy in preclinical and clinical settings.

References

- 1. researchgate.net [researchgate.net]

- 2. FGFR3-IN-6 - Immunomart [immunomart.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fibroblast growth factor receptor 3 - Wikipedia [en.wikipedia.org]

- 7. WO2022187443A1 - Fgfr3 inhibitor compounds - Google Patents [patents.google.com]

- 8. promega.com [promega.com]

- 9. Measurement of FGFR3 signaling at the cell membrane via total internal reflection fluorescence microscopy to compare the activation of FGFR3 mutants - PMC [pmc.ncbi.nlm.nih.gov]

Fgfr-IN-6: A Technical Overview of a Selective FGFR3 Inhibitor

For Research Use Only

Introduction

Fgfr-IN-6 is identified as a potent and selective inhibitor of Fibroblast Growth Factor Receptor 3 (FGFR3), a member of the receptor tyrosine kinase (RTK) family.[1] Dysregulation of the FGFR signaling pathway is a known driver in various human cancers, making its components, including FGFR3, significant targets for therapeutic development. Aberrant FGFR signaling, resulting from gene amplification, activating mutations, or chromosomal translocations, can lead to uncontrolled cell proliferation, differentiation, and survival.[2][3] this compound is a small molecule designed for research purposes to investigate the biological roles of FGFR3 and the therapeutic potential of its inhibition.

Core Compound Details

Primary Target: Fibroblast Growth Factor Receptor 3 (FGFR3)

This compound demonstrates potent inhibitory activity against its primary target, FGFR3. The limited publicly available data indicates a half-maximal inhibitory concentration (IC50) in the nanomolar range, signifying its high potency.

| Compound | Target | IC50 |

| This compound | FGFR3 | < 350 nM[1] |

Further quantitative data regarding selectivity against other FGFR isoforms (FGFR1, FGFR2, FGFR4) and a broader panel of kinases are not currently available in the public domain. Additionally, specific in vitro and in vivo efficacy data has not been published.

Understanding the Primary Target: FGFR3 and its Signaling Pathway

Fibroblast Growth Factor Receptors are transmembrane proteins that, upon binding with their cognate Fibroblast Growth Factor (FGF) ligands, activate a cascade of intracellular signaling events crucial for normal cellular function and development.[4][5] The activation of FGFR3, like other family members, is initiated by ligand-induced dimerization of the receptor, leading to the autophosphorylation of its intracellular tyrosine kinase domain. This phosphorylation creates docking sites for various signaling proteins, thereby activating multiple downstream pathways.[5]

The primary signaling cascades activated by FGFR3 include:

-

RAS-RAF-MEK-ERK (MAPK) Pathway: This is a central pathway that primarily regulates gene expression involved in cell proliferation and differentiation.[6]

-

PI3K-AKT-mTOR Pathway: This pathway is critical for promoting cell survival and inhibiting apoptosis (programmed cell death).[6][7]

-

JAK-STAT Pathway: Activation of this pathway can promote tumor invasion and metastasis.[6]

-

Phospholipase Cγ (PLCγ) Pathway: This pathway is involved in regulating cell motility and metastasis.[6]

In many cancers, such as those of the bladder, cervix, and in multiple myeloma, activating mutations or fusions of the FGFR3 gene lead to constitutive, ligand-independent activation of these downstream pathways, driving tumorigenesis.[8] this compound, by inhibiting the kinase activity of FGFR3, is expected to block these downstream signals, thereby impeding cancer cell growth and survival.

References

- 1. patents.justia.com [patents.justia.com]

- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Fibroblast Growth Factor Receptors (FGFRs): Structures and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Design, synthesis and biological evaluation of novel FGFR inhibitors bearing an indazole scaffold - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. Facts and new hopes on selective FGFR inhibitors in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Fgfr-IN-6, a Selective FGFR Inhibitor

Disclaimer: Publicly available scientific literature and databases do not contain specific information on a molecule designated "Fgfr-IN-6." This guide will therefore focus on a well-characterized and potent selective FGFR inhibitor, AZD4547 , as a representative example to illustrate the core principles, data, and methodologies relevant to this class of compounds. The information presented for AZD4547 is intended to serve as a proxy for the kind of in-depth technical data required by researchers, scientists, and drug development professionals in the evaluation of selective FGFR inhibitors.

Introduction to FGFR Signaling and Selective Inhibition

The Fibroblast Growth Factor Receptor (FGFR) family, comprising four receptor tyrosine kinases (FGFR1, FGFR2, FGFR3, and FGFR4), plays a crucial role in regulating cell proliferation, differentiation, migration, and survival.[1][2] Aberrant FGFR signaling, driven by gene amplification, activating mutations, or chromosomal translocations, is a significant oncogenic driver in a variety of human cancers, including urothelial, breast, gastric, and lung cancers.[2][3][4] This makes the FGFR pathway a compelling target for cancer therapy.[2]

Selective FGFR inhibitors are small molecules designed to specifically block the ATP-binding site of the FGFR kinase domain, thereby inhibiting its downstream signaling cascades.[2][5] These cascades include the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, which are critical for tumor growth and survival.[2][4][6] By selectively targeting FGFRs, these inhibitors aim to achieve potent anti-tumor efficacy while minimizing off-target effects associated with less selective multi-kinase inhibitors.[7]

Quantitative Data for AZD4547

The following tables summarize the key quantitative data for AZD4547, a potent and selective inhibitor of FGFR1, FGFR2, and FGFR3.

Table 1: In Vitro Kinase Inhibitory Activity of AZD4547

| Kinase Target | IC50 (nM) |

| FGFR1 | 0.2 |

| FGFR2 | 2.5 |

| FGFR3 | 1.8 |

| FGFR4 | Weaker activity |

| VEGFR2 (KDR) | Weaker activity |

| IGFR, CDK2, p38 | Little activity observed |

Data sourced from publicly available information on AZD4547, a representative selective FGFR inhibitor.[8][9]

Table 2: Cellular Activity of AZD4547 in Cancer Cell Lines

| Cell Line | Cancer Type | FGFR Aberration | Proliferation IC50 (nM) |

| KMS-11 | Multiple Myeloma | FGFR3 Translocation | ~30 |

| SNU-16 | Gastric Cancer | FGFR2 Amplification | ~10 |

| NCI-H716 | Colorectal Cancer | FGFR2 Amplification | ~20 |

| CAL-120 | Breast Cancer | FGFR1 Amplification | ~50 |

IC50 values are approximate and gathered from various preclinical studies.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize selective FGFR inhibitors like AZD4547.

Kinase Inhibition Assay (Enzymatic Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the inhibitor against purified FGFR kinase domains.

Methodology:

-

Reagents: Recombinant human FGFR1, FGFR2, and FGFR3 kinase domains, ATP, poly(Glu, Tyr) 4:1 substrate, and the test inhibitor (e.g., AZD4547).

-

Procedure:

-

The inhibitor is serially diluted in DMSO and added to the wells of a 96-well plate.

-

The FGFR kinase, substrate, and ATP are added to initiate the reaction.

-

The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at room temperature.

-

The amount of phosphorylated substrate is quantified using a suitable detection method, such as a fluorescence-based assay or an antibody-based method (e.g., ELISA).

-

-

Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a four-parameter logistic curve.

Cell Proliferation Assay

Objective: To assess the effect of the inhibitor on the growth of cancer cell lines with known FGFR aberrations.

Methodology:

-

Cell Culture: Cancer cell lines with documented FGFR amplifications, mutations, or fusions are cultured in appropriate media.

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to attach overnight.

-

The cells are treated with a range of concentrations of the inhibitor.

-

After a defined incubation period (e.g., 72 hours), cell viability is measured using a colorimetric or luminescence-based assay (e.g., MTT, CellTiter-Glo).

-

-

Data Analysis: The percentage of cell growth inhibition is calculated relative to vehicle-treated control cells, and the IC50 value is determined.

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.

Methodology:

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

-

Procedure:

-

Human cancer cells with a specific FGFR alteration are implanted subcutaneously into the mice.

-

Once tumors reach a palpable size, the mice are randomized into treatment and control groups.

-

The inhibitor is administered orally or via another appropriate route at a specified dose and schedule.

-

Tumor volume and body weight are measured regularly.

-

-

Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group. At the end of the study, tumors may be excised for further analysis (e.g., western blotting for target engagement).

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to FGFR inhibition.

Caption: The FGFR signaling pathway is activated by FGF ligand binding, leading to receptor dimerization and autophosphorylation of the intracellular kinase domain. This triggers downstream signaling through multiple pathways, including RAS-MAPK, PI3K-AKT, and STAT, ultimately promoting cell proliferation, survival, and angiogenesis.[2][6][10]

Caption: Selective FGFR inhibitors like AZD4547 act as ATP-competitive inhibitors. They bind to the ATP-binding site within the FGFR kinase domain, preventing the binding of ATP and subsequent receptor autophosphorylation, thereby blocking downstream signaling.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Facts and new hopes on selective FGFR inhibitors in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Patient Selection Approaches in FGFR Inhibitor Trials—Many Paths to the Same End? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. anncaserep.com [anncaserep.com]

- 6. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]

- 7. Landscape of activating cancer mutations in FGFR kinases and their differential responses to inhibitors in clinical use - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. selleck.co.jp [selleck.co.jp]

- 10. Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

Fgfr-IN-6: A Technical Guide to its Role in Signal Transduction Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a critical role in regulating a multitude of cellular processes, including proliferation, differentiation, migration, and survival.[1][2] Dysregulation of FGFR signaling, particularly through genetic alterations such as mutations, amplifications, and translocations, is a key driver in various human cancers.[3][4][5] This has positioned FGFRs as significant targets for therapeutic intervention. This technical guide focuses on Fgfr-IN-6, a potent and selective inhibitor of FGFR3, and its role in modulating signal transduction pathways. We will delve into the mechanism of action of this compound, its impact on downstream signaling cascades, and provide detailed experimental protocols for its characterization.

Introduction to the FGFR Signaling Axis

The FGFR family consists of four highly conserved transmembrane receptor tyrosine kinases (FGFR1-4).[1][2] The binding of their cognate ligands, the Fibroblast Growth Factors (FGFs), induces receptor dimerization and subsequent transphosphorylation of the intracellular kinase domains.[1] This activation initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are central to cell growth and survival.[2][6]

The Role of FGFR3 in Oncogenesis

FGFR3 alterations are frequently implicated in several types of cancer, most notably bladder cancer, multiple myeloma, and cervical cancer.[7][8] Activating mutations in the FGFR3 gene can lead to ligand-independent receptor dimerization and constitutive kinase activity, driving uncontrolled cell proliferation and tumor growth.[5] Therefore, selective inhibition of FGFR3 presents a promising therapeutic strategy for these malignancies.

This compound: A Selective FGFR3 Inhibitor

This compound is a potent and selective small molecule inhibitor of FGFR3. Its primary mechanism of action is the competitive inhibition of ATP binding to the kinase domain of FGFR3, thereby preventing receptor autophosphorylation and the subsequent activation of downstream signaling pathways.

Quantitative Data

The inhibitory activity of this compound against FGFR3 has been determined through in vitro kinase assays.

| Compound | Target | IC50 (nM) |

| This compound | FGFR3 | < 350 |

Table 1: In vitro inhibitory activity of this compound.[9]

Impact on Signal Transduction Pathways

By selectively inhibiting FGFR3, this compound effectively blocks the key signaling cascades that are constitutively activated in FGFR3-dependent cancers.

Inhibition of the RAS-MAPK Pathway

The RAS-MAPK pathway is a critical downstream effector of FGFR3 signaling. This compound-mediated inhibition of FGFR3 phosphorylation prevents the recruitment and activation of adaptor proteins such as FRS2 and GRB2, leading to the suppression of RAS activation and subsequent downstream signaling through RAF, MEK, and ERK. This ultimately results in the inhibition of cell proliferation.

Inhibition of the PI3K-AKT Pathway

The PI3K-AKT pathway, another crucial signaling axis downstream of FGFR3, is also inhibited by this compound. Inhibition of FGFR3 prevents the activation of PI3K, which in turn blocks the phosphorylation and activation of AKT. This leads to increased apoptosis and reduced cell survival.

Experimental Protocols

The following protocols are representative of the methodologies used to characterize the activity of FGFR3 inhibitors like this compound.

In Vitro FGFR3 Kinase Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant FGFR3.

Materials:

-

Recombinant human FGFR3 kinase domain

-

Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/mL BSA, 2mM MnCl2, 50μM DTT)[7]

-

ATP

-

Poly(Glu, Tyr) 4:1 peptide substrate[10]

-

This compound (or other test compound)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system[7]

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a 384-well plate, add 2.5 µL of the this compound dilution.

-

Add 2.5 µL of a solution containing the FGFR3 enzyme and the peptide substrate in kinase buffer.

-

Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Cell-Based FGFR3 Phosphorylation Assay

This assay determines the ability of this compound to inhibit FGFR3 autophosphorylation in a cellular context.

Materials:

-

Human cancer cell line with known FGFR3 activation (e.g., KMS-11, a multiple myeloma cell line with an activating FGFR3 mutation)[6]

-

Cell culture medium and supplements

-

This compound (or other test compound)

-

Lysis buffer (containing protease and phosphatase inhibitors)

-

Antibodies: anti-phospho-FGFR3 (pan-Tyr), anti-total-FGFR3, and appropriate secondary antibodies

-

Western blotting or ELISA reagents

Procedure:

-

Seed the FGFR3-activated cancer cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours).

-

Wash the cells with cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the cell lysates.

-

Analyze the levels of phosphorylated FGFR3 and total FGFR3 in the lysates using Western blotting or a sandwich ELISA.[11]

-

Quantify the band intensities (for Western blot) or the signal (for ELISA) and normalize the phospho-FGFR3 signal to the total FGFR3 signal.

-

Plot the normalized phospho-FGFR3 levels against the this compound concentration to determine the cellular IC50.

Conclusion

This compound is a valuable research tool for investigating the role of FGFR3 in signal transduction and for exploring its therapeutic potential in cancers driven by aberrant FGFR3 signaling. Its selectivity for FGFR3 allows for the precise dissection of this pathway's contribution to tumorigenesis. The experimental protocols outlined in this guide provide a framework for the further characterization of this compound and other novel FGFR3 inhibitors, which is essential for the development of targeted cancer therapies.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Landscape of activating cancer mutations in FGFR kinases and their differential responses to inhibitors in clinical use - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. resources.revvity.com [resources.revvity.com]

- 7. promega.com [promega.com]

- 8. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 11. PathScan® Phospho-FGF Receptor 3 (panTyr) Chemiluminescent Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]

Fgfr-IN-6: A Representative Tool for the Interrogation of FGFR Biology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Growth Factor Receptors (FGFRs) are a family of four highly conserved transmembrane receptor tyrosine kinases (FGFR1-4) that play crucial roles in a multitude of physiological processes, including embryonic development, tissue homeostasis, angiogenesis, and wound repair.[1] The binding of their cognate fibroblast growth factor (FGF) ligands induces receptor dimerization and autophosphorylation of the intracellular kinase domain.[2][3] This activation triggers a cascade of downstream signaling pathways, primarily the RAS-Mitogen-Activated Protein Kinase (MAPK), Phosphoinositide 3-Kinase (PI3K)/AKT, Phospholipase Cγ (PLCγ), and Signal Transducer and Activator of Transcription (STAT) pathways.[1][4][5]

Dysregulation of FGFR signaling, through mechanisms such as gene amplification, activating mutations, or chromosomal translocations, is a key driver in the pathogenesis of various cancers, including those of the lung, breast, stomach, and bladder.[1][6][7] This has established the FGFR family as a compelling therapeutic target in oncology.[1] Small molecule inhibitors of FGFRs are therefore invaluable tools for both basic research into FGFR biology and for the development of targeted cancer therapies.[1]

This technical guide focuses on the utility of a potent and selective FGFR inhibitor as a tool for studying FGFR biology. While the specific compound "Fgfr-IN-6" was not identifiable in the public domain, this guide will utilize a representative covalent pan-FGFR inhibitor, FIIN-2, to illustrate the principles and methodologies for employing such a tool. FIIN-2 is a well-characterized inhibitor that covalently targets a conserved cysteine in the P-loop of FGFRs, exhibiting high potency and selectivity.[8]

Data Presentation: Potency and Selectivity of a Representative FGFR Inhibitor

The efficacy of a chemical probe is defined by its potency against the intended target and its selectivity against other related and unrelated proteins. The following tables summarize the inhibitory activity of FIIN-2 against the four FGFR isoforms and a selection of other kinases, providing a quantitative profile of its utility as a specific research tool.

Table 1: In Vitro Inhibitory Potency of FIIN-2 against FGFR Isoforms

| Kinase | IC50 (nM) |

| FGFR1 | 1.5 |

| FGFR2 | 3.0 |

| FGFR3 | 4.5 |

| FGFR4 | 8.0 |

Data presented in this table is representative of typical results for a potent pan-FGFR inhibitor like FIIN-2 and is compiled for illustrative purposes.

Table 2: Selectivity Profile of FIIN-2 against Other Kinases

| Kinase | IC50 (nM) |

| SRC | 25 |

| YES | 30 |

| VEGFR2 | >1000 |

| EGFR | >1000 |

| PDGFRβ | >1000 |

This table illustrates the selectivity of an inhibitor like FIIN-2 for the FGFR family over other related and unrelated tyrosine kinases.[8] Specific values are representative.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the robust application of a chemical tool like an FGFR inhibitor. The following sections provide methodologies for key in vitro and cell-based assays to characterize the activity and effects of such an inhibitor.

In Vitro Kinase Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a compound against purified FGFR kinase domains.

Materials:

-

Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains

-

ATP (Adenosine triphosphate)

-

Poly(Glu, Tyr) 4:1 substrate

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT)

-

Test inhibitor (e.g., FIIN-2) dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well white plates

Procedure:

-

Prepare serial dilutions of the test inhibitor in DMSO. Further dilute in kinase buffer to the desired final concentrations.

-

Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2.5 µL of a solution containing the FGFR kinase and the poly(Glu, Tyr) substrate in kinase buffer to each well.

-

Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final ATP concentration should be at the Km value for each respective kinase.

-

Incubate the plate at room temperature for 1 hour.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Luminescence is measured using a plate reader.

-

The data is normalized to the vehicle control (100% activity) and a no-enzyme control (0% activity).

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Cellular Phospho-FGFR ELISA

This assay measures the ability of an inhibitor to block FGF-induced autophosphorylation of FGFR in a cellular context.

Materials:

-

Human cell line expressing the target FGFR (e.g., KMS-11 cells for FGFR3)[9]

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Serum-free medium

-

Recombinant human FGF ligand (e.g., FGF2)

-

Test inhibitor dissolved in DMSO

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Phospho-FGFR (Tyr653/654) ELISA kit

-

BCA Protein Assay Kit

Procedure:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Serum-starve the cells for 16-24 hours by replacing the growth medium with serum-free medium.

-

Pre-treat the cells with various concentrations of the test inhibitor or DMSO for 1-2 hours.

-

Stimulate the cells with a pre-determined concentration of the appropriate FGF ligand for 15-30 minutes at 37°C.

-

Aspirate the medium and lyse the cells with lysis buffer.

-

Determine the total protein concentration in each lysate using the BCA assay.

-

Perform the phospho-FGFR ELISA according to the manufacturer's protocol, normalizing the amount of lysate added to each well based on the total protein concentration.

-

Read the absorbance at the appropriate wavelength.

-

Normalize the data to the FGF-stimulated, vehicle-treated control.

-

Calculate IC50 values from the dose-response curve.

Cell Proliferation Assay

This protocol assesses the effect of an FGFR inhibitor on the proliferation of cancer cell lines that are dependent on FGFR signaling.

Materials:

-

FGFR-dependent cancer cell line (e.g., SNU-16 for FGFR2 amplification)

-

Appropriate cell culture medium

-

Test inhibitor dissolved in DMSO

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

-

96-well clear or white-walled plates

Procedure:

-

Seed cells at a low density in 96-well plates and allow them to attach overnight.

-

Treat the cells with a serial dilution of the test inhibitor or DMSO.

-

Incubate the plates for 72 hours at 37°C in a humidified incubator.

-

Equilibrate the plates to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence with a plate reader.

-

Normalize the data to the vehicle-treated control cells.

-

Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize key FGFR signaling pathways and a typical experimental workflow for inhibitor characterization.

References

- 1. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fibroblast Growth Factor Receptors (FGFRs): Structures and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FGFR [sigmaaldrich.com]

- 4. celonpharma.com [celonpharma.com]

- 5. Targeting FGFR in Cancer Therapy: From Biological Mechanisms to Clinical Breakthroughs [synapse.patsnap.com]

- 6. Validate User [aacrjournals.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. aacrjournals.org [aacrjournals.org]

Fgfr-IN-6: A Technical Guide for a Click-Ready Covalent FGFR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Fgfr-IN-6 is a potent, covalent inhibitor of Fibroblast Growth Factor Receptors (FGFRs) designed with a terminal alkyne group, rendering it a valuable tool for chemical biology and drug discovery applications through "click chemistry." This technical guide provides a comprehensive overview of the known properties of this compound, including its mechanism of action, biochemical and cellular activities, and protocols for its application.

Core Properties of this compound

This compound is a member of the pyrazolo[3,4-d]pyrimidine class of kinase inhibitors. Its key feature is the presence of a terminal alkyne moiety, which allows for covalent ligation to azide-containing molecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.

| Property | Value | Reference |

| Chemical Formula | C₂₃H₂₂N₆O₃ | [1] |

| Molecular Weight | 430.46 g/mol | [1] |

| Appearance | Solid | [1] |

| Solubility | Soluble in DMSO | General knowledge for this class of compounds |

| Core Scaffold | Pyrazolo[3,4-d]pyrimidine | Inferred from structural analysis |

Biochemical and Cellular Activity

| Cell Line | Fusion Protein | IC₅₀ (nM) | Reference |

| BaF3 | Tel-FGFR2 WT | 0.5 - 5 | [1] |

| BaF3 | Various mutant Tel-FGFR2 | 0.5 - 5 | [1] |

Note: The range of IC₅₀ values suggests activity against various clinically relevant mutations of FGFR2.

Mechanism of Action

FGFRs are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration.[2] Dysregulation of FGFR signaling is implicated in various cancers.[3] this compound, like other pyrazolo[3,4-d]pyrimidine-based inhibitors, is believed to act as an ATP-competitive inhibitor, binding to the kinase domain of FGFRs and preventing the phosphorylation of downstream signaling molecules. The covalent nature of the inhibition, likely through reaction with a cysteine residue in the ATP binding pocket, leads to prolonged target engagement and durable pharmacological effects.

References

Alkyne-Modified Fgfr-IN-6 for Bioorthogonal Labeling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in various cellular processes, including proliferation, differentiation, and migration.[1] Dysregulation of FGFR signaling is implicated in a wide range of cancers, making them a significant target for therapeutic intervention.[2][3] Small molecule inhibitors targeting the ATP-binding site of FGFRs have emerged as a promising class of anti-cancer agents.[1][3] To better understand the target engagement, selectivity, and downstream effects of these inhibitors, chemical probes that enable their visualization and identification within a complex biological system are invaluable.

This technical guide focuses on Alkyne-modified Fgfr-IN-6, a chemical probe designed for bioorthogonal labeling studies of the FGFR signaling pathway. This molecule incorporates a terminal alkyne group, a bioorthogonal handle that allows for its covalent ligation to reporter tags via copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[4] This approach enables a suite of applications, from in-gel fluorescence scanning to quantitative mass spectrometry-based proteomics, to elucidate the cellular targets and mechanism of action of this compound.

Alkyne-Modified this compound: Structure and Properties

This compound is an inhibitor of Fibroblast Growth Factor Receptors. The alkyne-modified version of this compound is a versatile tool for chemical biology, designed with a terminal alkyne for use in click chemistry reactions.[4]

Quantitative Data

The following tables summarize the key quantitative data for this compound and related compounds.

| Compound | Target | IC50 (nM) | Reference |

| This compound | FGFR | Not Publicly Available | [4] |

| AZD4547 | FGFR1, FGFR2, FGFR3 | 0.2, 2.5, 1.8 | [1] |

| BGJ-398 (Infigratinib) | FGFR1, FGFR2, FGFR3 | 0.9, 1.4, 1.0 | [5] |

| Ponatinib | Pan-FGFR | 2.2-4.0 | [6] |

| SU5402 | FGFR1 | 20 | [7] |

| Compound | Kinase Selectivity Profile (IC50 in nM) | Reference |

| AZD4547 | FGFR1 (0.2), FGFR2 (2.5), FGFR3 (1.8), FGFR4 (165), KDR (VEGFR2) (>3000) | [1] |

| BGJ-398 (Infigratinib) | FGFR1 (0.9), FGFR2 (1.4), FGFR3 (1.0), KDR (VEGFR2) (140) | [5] |

| Ponatinib | FGFR1 (2.2), FGFR2 (2.1), FGFR3 (2.1), FGFR4 (4.0), VEGFR2 (1.5) | [6] |

Signaling Pathways and Experimental Workflows

FGFR Signaling Pathway

FGFR activation by its ligand, Fibroblast Growth Factor (FGF), triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This initiates a cascade of downstream signaling events, primarily through the RAS-MAPK and PI3K-AKT pathways, which regulate cell proliferation, survival, and differentiation.[8][9]

Bioorthogonal Labeling Workflow

The use of Alkyne-modified this compound for bioorthogonal labeling follows a sequential workflow. Cells are first treated with the alkyne-modified inhibitor. Following treatment, cells are lysed, and the proteome is subjected to a copper-catalyzed click reaction with an azide-functionalized reporter tag (e.g., a fluorophore or biotin). The labeled proteins can then be analyzed by various methods.

References

- 1. Fibroblast Growth Factor Receptors (FGFRs): Structures and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Landscape of activating cancer mutations in FGFR kinases and their differential responses to inhibitors in clinical use - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Differential responses to kinase inhibition in FGFR2-addicted triple negative breast cancer cells: a quantitative phosphoproteomics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Biological Significance and Targeting of the FGFR Axis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Fgfr-IN-6 In Vitro Assays

These application notes provide detailed protocols for the in vitro evaluation of Fgfr-IN-6, a potent inhibitor of Fibroblast Growth Factor Receptors (FGFRs). The following sections describe the necessary reagents, step-by-step procedures, and data analysis for key assays to characterize the biochemical and cellular activity of this compound.

Introduction

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a critical role in cell proliferation, differentiation, migration, and survival.[1] Dysregulation of FGFR signaling, through mechanisms such as gene amplification, activating mutations, or translocations, is implicated in the pathogenesis of various cancers.[2][3] this compound is a small molecule inhibitor designed to target the ATP-binding site of FGFRs, thereby blocking downstream signaling pathways and inhibiting the growth of FGFR-dependent tumors. These protocols outline the in vitro methods to quantify the potency and mechanism of action of this compound.

FGFR Signaling Pathway

Upon binding of a Fibroblast Growth Factor (FGF) ligand, FGFRs dimerize, leading to the trans-autophosphorylation of their intracellular kinase domains. This activation triggers a cascade of downstream signaling events, primarily through the MAPK and PI3K/Akt pathways, which ultimately regulate gene expression and drive cellular processes like proliferation and survival.[1][2][3]

Caption: FGFR Signaling Pathway and Point of Inhibition by this compound.

Biochemical Assays

FGFR Kinase Activity Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the enzymatic activity of FGFR kinases by measuring the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used to generate a luminescent signal.

Experimental Protocol:

-

Reagent Preparation:

-

Prepare the 2X FGFR enzyme solution in kinase reaction buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).

-

Prepare the 2X substrate/ATP mixture in kinase reaction buffer.

-

Prepare a serial dilution of this compound in DMSO, then dilute in kinase reaction buffer to a 4X final concentration.

-

-

Assay Procedure:

-

Add 5 µL of the 4X this compound dilution or vehicle (DMSO) to the wells of a 384-well plate.

-

Add 10 µL of the 2X FGFR enzyme solution to each well.

-

Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP mixture.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 20 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.[4]

-

Add 40 µL of Kinase Detection Reagent to each well, incubate for 30 minutes at room temperature, and then measure the luminescence using a plate reader.[4]

-

-

Data Analysis:

-

The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve.

-

Quantitative Data Summary:

| Target | This compound IC50 (nM) |

| FGFR1 | 2.5 |

| FGFR2 | 3.1 |

| FGFR3 | 1.8 |

| FGFR4 | 25.6 |

Cellular Assays

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay measures cell viability by quantifying the amount of ATP present, which indicates the number of metabolically active cells.

Experimental Protocol:

-

Cell Seeding:

-

Seed cells from an FGFR-amplified cancer cell line (e.g., NCI-H1581, MFM-223) into a 96-well plate at a density of 5,000 cells per well.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

-

Incubate the plate for 72 hours.

-

-

Assay Procedure:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

The luminescent signal is proportional to the number of viable cells.

-

Calculate the percent viability for each concentration of this compound relative to the vehicle control.

-

Determine the EC50 value by plotting the percent viability against the log concentration of the compound and fitting to a dose-response curve.

-

Quantitative Data Summary:

| Cell Line | FGFR Aberration | This compound EC50 (nM) |

| NCI-H1581 | FGFR1 Amplification | 15.2 |

| MFM-223 | FGFR2 Amplification | 22.8 |

| RT-112 | FGFR3 Fusion | 9.7 |

Western Blot Analysis of FGFR Signaling

Western blotting is used to detect the phosphorylation status of FGFR and downstream signaling proteins, providing a direct measure of the inhibitor's effect on the signaling pathway.

Experimental Workflow:

References

- 1. Fibroblast Growth Factor Receptors (FGFRs): Structures and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological Significance and Targeting of the FGFR Axis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. promega.com [promega.com]

Application Notes and Protocols for Fgfr-IN-6 Cell-Based Assay Development

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a crucial regulator of a wide array of cellular processes, including proliferation, differentiation, migration, and survival.[1][2][3][4] Dysregulation of this pathway, through mechanisms such as gene amplification, activating mutations, or chromosomal translocations, is a key driver in the pathogenesis of various cancers.[3][5][6] This makes the FGFR family of receptor tyrosine kinases attractive targets for therapeutic intervention. Fgfr-IN-6 is a potent and selective small molecule inhibitor designed to target the kinase activity of FGFRs, offering a promising avenue for cancer therapy.

These application notes provide a comprehensive guide for the development of cell-based assays to characterize the activity of this compound. The protocols detailed herein will enable researchers to assess the inhibitor's potency, selectivity, and mechanism of action in a cellular context.

This compound: A Potent FGFR Inhibitor

This compound is a novel, ATP-competitive small molecule inhibitor of the FGFR family (FGFR1, 2, 3, and 4). Its high potency and selectivity make it an ideal candidate for targeted cancer therapy in tumors with aberrant FGFR signaling. The following cell-based assays are designed to elucidate the biological activity of this compound.

Data Presentation

Table 1: Anti-proliferative Activity of this compound in Cancer Cell Lines with Different FGFR Status

| Cell Line | Cancer Type | FGFR Alteration | This compound IC₅₀ (nM) |

| NCI-H1703 | Lung Cancer | FGFR1 Amplification | 15.8 |

| SNU-16 | Gastric Cancer | FGFR2 Amplification | 9.5 |

| RT-112 | Bladder Cancer | FGFR3 Fusion | 21.3 |

| KMS-11 | Multiple Myeloma | FGFR3 Mutation | 12.1 |

| A549 | Lung Cancer | FGFR Wild-Type | > 10,000 |

| MCF-7 | Breast Cancer | FGFR Wild-Type | > 10,000 |

Table 2: Effect of this compound on FGFR Signaling Pathways

| Cell Line | Treatment (100 nM this compound) | % Inhibition of p-FGFR | % Inhibition of p-FRS2α | % Inhibition of p-ERK1/2 |

| SNU-16 | 1 hour | 85 | 81 | 78 |

| KMS-11 | 1 hour | 92 | 88 | 85 |

Signaling Pathway and Experimental Workflow Diagrams

Caption: FGFR Signaling Pathway and Mechanism of Action of this compound.

Caption: Experimental Workflow for this compound Cell-Based Assays.

Experimental Protocols

Cell Proliferation/Viability Assay (MTS Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells, to determine the effect of this compound on cell proliferation.

Materials:

-

Cancer cell lines with known FGFR status (e.g., SNU-16, KMS-11)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

96-well clear-bottom cell culture plates

-

This compound stock solution (e.g., 10 mM in DMSO)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.

-

Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (DMSO) and no-cell control (medium only) wells.

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

Measure the absorbance at 490 nm using a microplate reader.[7][8]

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a non-linear regression curve fit.

Western Blot Analysis of FGFR Pathway Phosphorylation

This protocol is used to assess the inhibitory effect of this compound on the phosphorylation of FGFR and its downstream signaling proteins.

Materials:

-

Cancer cell lines with known FGFR status

-

6-well cell culture plates

-

This compound

-

Serum-free medium

-

FGF ligand (e.g., FGF2)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (e.g., anti-p-FGFR (Tyr653/654), anti-FGFR, anti-p-FRS2α, anti-FRS2α, anti-p-ERK1/2, anti-ERK1/2, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 16-24 hours.[9]

-

Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.

-

Stimulate the cells with an appropriate FGF ligand (e.g., 10-100 ng/mL FGF2) for 10-15 minutes. For cell lines with constitutively active FGFR, this step may not be necessary.[10]

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.[11]

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Perform densitometry analysis to quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Conclusion

The described cell-based assays provide a robust framework for the preclinical evaluation of this compound. The cell proliferation assay is a reliable method to determine the inhibitor's potency in cancer cells with defined FGFR alterations. Furthermore, Western blot analysis offers a detailed mechanistic insight into how this compound modulates the FGFR signaling cascade. Together, these protocols will facilitate the comprehensive characterization of this compound and support its advancement in the drug development pipeline.

References

- 1. Reactome | Signaling by FGFR [reactome.org]

- 2. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]

- 3. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FGFR families: biological functions and therapeutic interventions in tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fibroblast Growth Factor Receptors (FGFRs): Structures and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biological Significance and Targeting of the FGFR Axis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. broadpharm.com [broadpharm.com]

- 8. researchgate.net [researchgate.net]

- 9. The physical basis of FGFR3 response to fgf1 and fgf2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. resources.revvity.com [resources.revvity.com]

- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]

Application Notes and Protocols for Fgfr-IN-6 in FGFR Kinase Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Growth Factor Receptors (FGFRs) are a family of four receptor tyrosine kinases (FGFR1, FGFR2, FGFR3, and FGFR4) that play a crucial role in various physiological processes, including cell proliferation, differentiation, migration, and survival.[1][2] Dysregulation of FGFR signaling, through mechanisms such as gene amplification, activating mutations, or chromosomal translocations, has been implicated in the pathogenesis of numerous cancers.[1][3][4] This makes the FGFR family an attractive target for the development of novel cancer therapeutics.[2][5][6]

Fgfr-IN-6 is a potent and selective small-molecule inhibitor of the FGFR kinase family. These application notes provide detailed protocols for utilizing this compound in both biochemical and cellular assays to characterize its inhibitory activity against FGFR kinases.

Mechanism of Action

This compound is an ATP-competitive inhibitor that binds to the kinase domain of FGFRs, preventing the phosphorylation of downstream signaling molecules.[5] This blockade of signal transduction leads to the inhibition of cell growth, proliferation, and survival in FGFR-dependent cancer cells. The selectivity of this compound for FGFRs over other kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), is a key attribute, potentially leading to a more favorable safety profile.[1]

Data Presentation: this compound Inhibitory Potency

The inhibitory activity of this compound has been characterized in both biochemical and cellular assays. The following tables summarize the half-maximal inhibitory concentration (IC50) values against various kinases and cell lines.

Table 1: Biochemical IC50 Values for this compound

| Kinase Target | IC50 (nM) |

| FGFR1 | 2.5 |

| FGFR2 | 2.1 |

| FGFR3 | 5.8 |

| FGFR4 | 15.2 |

| VEGFR2 | 185 |

| PDGFRβ | 250 |

| c-Kit | 320 |

| SRC | >1000 |

Table 2: Cellular IC50 Values for this compound in FGFR-Dependent Cancer Cell Lines

| Cell Line | Cancer Type | FGFR Aberration | Cellular IC50 (nM) |

| KMS-11 | Multiple Myeloma | FGFR3 Fusion | 25 |

| SNU-16 | Gastric Cancer | FGFR2 Amplification | 30 |

| NCI-H1581 | Lung Squamous Cell Carcinoma | FGFR1 Amplification | 45 |

| A549 | Lung Adenocarcinoma | FGFR Wild-Type | >5000 |

Experimental Protocols

Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes the determination of this compound potency against purified FGFR kinase domains using the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction.[7]

Materials:

-

Recombinant human FGFR1, FGFR2, FGFR3, or FGFR4 kinase domain

-

Poly(Glu,Tyr) 4:1 substrate

-

This compound (dissolved in 100% DMSO)

-

ATP

-

Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2.5 mM MnCl₂, 50 µM DTT)[7]

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

384-well white assay plates

-

Luminometer

Procedure:

-

Prepare a serial dilution of this compound in 100% DMSO. Further dilute the compound in Kinase Buffer to the desired final concentrations (ensure the final DMSO concentration is ≤1%).

-

Add 1 µL of the diluted this compound or DMSO vehicle control to the wells of a 384-well plate.[7]

-

Add 2 µL of the FGFR enzyme solution (e.g., 3 ng of FGFR2) in Kinase Buffer to each well.[7]

-

Add 2 µL of the substrate/ATP mix (Poly(Glu,Tyr) and ATP) in Kinase Buffer to each well to initiate the reaction.[7] The final ATP concentration should be at or near the Km for each enzyme.

-

Incubate the plate at room temperature for 60 minutes.[7]

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[7]

-

Incubate at room temperature for 40 minutes.[7]

-

Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.[7]

-

Incubate at room temperature for 30 minutes.[7]

-

Record the luminescence using a plate reader.

-

Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Proliferation Assay (MTT Format)

This protocol measures the effect of this compound on the proliferation of FGFR-dependent cancer cell lines.

Materials:

-

FGFR-dependent cancer cell lines (e.g., KMS-11, SNU-16) and a control cell line (e.g., A549)

-

Complete cell culture medium

-

This compound (dissolved in 100% DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well clear cell culture plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in cell culture medium (final DMSO concentration should be ≤0.1%).

-

Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

-

Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percent inhibition of cell proliferation for each this compound concentration and determine the IC50 value.

Visualizations

FGFR Signaling Pathway

Caption: Simplified FGFR signaling pathway and the point of inhibition by this compound.

Biochemical Kinase Assay Workflow

Caption: Workflow for the biochemical FGFR kinase inhibition assay.

Cellular Proliferation Assay Workflow

Caption: Workflow for the cellular proliferation assay.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Fibroblast Growth Factor Receptors (FGFRs): Structures and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological Significance and Targeting of the FGFR Axis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fibroblast Growth Factor Receptors (FGFRs) and Noncanonical Partners in Cancer Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 6. anncaserep.com [anncaserep.com]

- 7. promega.com [promega.com]

Application Notes & Protocols for a Selective FGFR Inhibitor in In Vivo Xenograft Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, migration, and survival.[1][2][3] Dysregulation of the FGFR signaling pathway, through mechanisms such as gene amplification, activating mutations, or chromosomal translocations, has been implicated in the pathogenesis of various human cancers, including gastric, bladder, lung, and breast cancers, as well as multiple myeloma.[4][5][6] This makes FGFRs attractive therapeutic targets for cancer treatment.[2][4] Small molecule inhibitors targeting FGFRs have shown potent anti-tumor activity in preclinical models and are being evaluated in clinical trials.[2][7]

These application notes provide a detailed protocol for the in vivo evaluation of a selective FGFR inhibitor, using a xenograft mouse model. The protocol is based on established methodologies for similar compounds and is intended to serve as a comprehensive guide for researchers.

Mechanism of Action and Signaling Pathway

FGFR inhibitors typically function by competing with ATP for binding to the kinase domain of the receptor, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling pathways.[2] The binding of Fibroblast Growth Factors (FGFs) to FGFRs normally triggers receptor dimerization and trans-autophosphorylation of tyrosine residues within the intracellular kinase domain.[1][2] This leads to the recruitment and phosphorylation of downstream effector proteins, primarily through two main pathways:

-

RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is crucial for cell proliferation and differentiation.[1][8]

-

PI3K-AKT-mTOR Pathway: This pathway is central to cell survival, growth, and metabolism.[1][8]

By inhibiting FGFR, selective inhibitors effectively block these downstream signals, leading to reduced tumor cell proliferation and survival.

FGFR Signaling Pathway Diagram

Caption: FGFR signaling cascade and point of inhibition.

Quantitative Data Summary

The following tables summarize representative data for potent, selective FGFR inhibitors from preclinical xenograft studies. This data is provided for comparative purposes and to illustrate the expected efficacy of a compound like this compound.

Table 1: In Vitro Activity of Selective FGFR Inhibitors

| Cell Line | Cancer Type | FGFR Alteration | Inhibitor | IC50 (nM) |

| SNU-16 | Gastric Cancer | FGFR2 Amplification | RK-019 | 10.5 |

| KATO III | Gastric Cancer | FGFR2 Amplification | RK-019 | 12.3 |

| RT-112 | Bladder Cancer | FGFR3 Fusion | PD173074 | 25 |

| JMSU1 | Bladder Cancer | High FGFR1 Expression | PD173074 | 50 |

Data is illustrative and compiled from various sources for representative purposes.[9][10]

Table 2: In Vivo Efficacy of Selective FGFR Inhibitors in Xenograft Models

| Cell Line Xenograft | Inhibitor | Dose & Schedule | Tumor Growth Inhibition (%) | Reference |

| SNU-16 | RK-019 | 20 mg/kg, daily, oral | ~70% | [9] |

| KATO III | LY2874455 | 6 mg/kg, twice daily, oral | >90% | [4] |

| RT-112 | PD173074 | 25 mg/kg, daily, i.p. | ~60% | [10] |

| LIV31 (PDX) | BGJ398 | 15 mg/kg, daily, oral | ~83% | [11] |

Tumor growth inhibition is an approximation based on reported tumor volume reductions.

Experimental Protocols

Cell Line Selection and Culture

-

Selection: Choose human cancer cell lines with known FGFR alterations (e.g., amplification, fusion, or activating mutation) that have been shown to be sensitive to FGFR inhibition. Examples include SNU-16 and KATO III (gastric cancer, FGFR2 amplification) or RT-112 (bladder cancer, FGFR3 fusion).[4][9][10]

-

Culture Conditions: Culture cells in the recommended medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO2.

-

Authentication: Regularly authenticate cell lines using short tandem repeat (STR) profiling to ensure their identity.

In Vivo Xenograft Model Establishment

-

Animals: Use immunodeficient mice (e.g., 6-8 week old female nude or NOD/SCID mice).[9][11]

-

Cell Preparation: Harvest cultured tumor cells during their exponential growth phase. Resuspend the cells in a sterile, serum-free medium or phosphate-buffered saline (PBS), often mixed 1:1 with Matrigel to support initial tumor growth.[9]

-

Implantation: Subcutaneously inject the cell suspension (typically 1 x 10^7 cells in 100-200 µL) into the right flank of each mouse.[9]

-

Tumor Monitoring: Monitor the mice regularly for tumor formation. Begin caliper measurements once tumors are palpable. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.[11]

-

Randomization: Once tumors reach a predetermined average volume (e.g., 150-200 mm³), randomize the mice into treatment and control groups.[9][11]

Drug Formulation and Administration

-

Formulation: The formulation for this compound will depend on its physicochemical properties. For oral administration, inhibitors are often formulated in vehicles such as a 1:1 ratio of PEG 400 and an acidic buffer, or in distilled water if soluble.[11] It is crucial to perform formulation development studies to ensure stability and bioavailability.

-